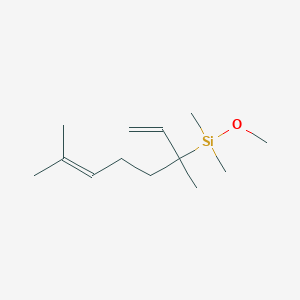
(3,7-Dimethylocta-1,6-dien-3-yl)(methoxy)dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,7-Dimethylocta-1,6-dien-3-yl)(methoxy)dimethylsilane is an organosilicon compound that features a unique combination of a silicon atom bonded to both organic and inorganic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,7-Dimethylocta-1,6-dien-3-yl)(methoxy)dimethylsilane typically involves the hydrosilylation reaction. This process includes the addition of a silicon-hydrogen bond across an unsaturated carbon-carbon bond. The reaction is usually catalyzed by platinum-based catalysts such as Karstedt’s catalyst. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These methods ensure consistent product quality and higher yields. The use of automated systems and real-time monitoring allows for precise control over reaction parameters, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
(3,7-Dimethylocta-1,6-dien-3-yl)(methoxy)dimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkoxides or amines can be used under mild conditions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
(3,7-Dimethylocta-1,6-dien-3-yl)(methoxy)dimethylsilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its role in developing new therapeutic agents.
Industry: Utilized in the production of advanced materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of (3,7-Dimethylocta-1,6-dien-3-yl)(methoxy)dimethylsilane involves its interaction with various molecular targets. The silicon atom can form stable bonds with organic groups, allowing the compound to act as a versatile intermediate in organic synthesis. The pathways involved include hydrosilylation and nucleophilic substitution, which enable the formation of diverse organosilicon compounds.
Comparison with Similar Compounds
Similar Compounds
Linalool: A monoterpenoid alcohol with similar structural features.
Linalyl acetate: An ester of linalool, commonly found in essential oils.
Linalyl formate: Another ester of linalool with distinct properties.
Uniqueness
(3,7-Dimethylocta-1,6-dien-3-yl)(methoxy)dimethylsilane is unique due to its silicon-containing structure, which imparts different chemical reactivity and physical properties compared to purely organic compounds. This uniqueness makes it valuable in applications where traditional organic compounds may not perform as effectively.
Properties
CAS No. |
94613-59-9 |
|---|---|
Molecular Formula |
C13H26OSi |
Molecular Weight |
226.43 g/mol |
IUPAC Name |
3,7-dimethylocta-1,6-dien-3-yl-methoxy-dimethylsilane |
InChI |
InChI=1S/C13H26OSi/c1-8-13(4,15(6,7)14-5)11-9-10-12(2)3/h8,10H,1,9,11H2,2-7H3 |
InChI Key |
WLFDKBQMRMCLKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(C)(C=C)[Si](C)(C)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















